molecular formula C21H13F6N3O2 B274031 Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)-

Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)-

Cat. No. B274031
M. Wt: 453.3 g/mol
InChI Key: DSTHFYSYRJNNLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)-, also known as TFPAA, is a chemical compound that has gained a lot of attention in scientific research due to its unique properties. TFPAA is a potent inhibitor of protein-protein interactions, which makes it a potential candidate for drug development.

Mechanism of Action

Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- inhibits protein-protein interactions by binding to the hydrophobic pocket on the surface of the target protein. This binding prevents the interaction between the target protein and its binding partner, which can lead to inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- is its high potency and specificity for protein-protein interactions. This makes it a valuable tool for studying the role of protein-protein interactions in various biological processes. However, one limitation of Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- is its relatively low solubility in water, which can make it difficult to work with in some experimental setups.

Future Directions

There are several future directions for research on Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)-. One area of interest is the development of Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)--based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the use of Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- as a tool for studying protein-protein interactions in various biological processes. Additionally, further studies are needed to better understand the biochemical and physiological effects of Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- and to optimize its use in experimental setups.

Synthesis Methods

Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- can be synthesized through a multi-step process starting from 2,6-pyridinedicarboxylic acid. The acid is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N,N'-bis(3-trifluoromethylphenyl)ethylenediamine in the presence of a base such as triethylamine to yield Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)-.

Scientific Research Applications

Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- has been extensively studied for its potential use in drug discovery. It has been shown to inhibit the interaction between various proteins, including p53-MDM2, Bcl-xL-Bak, and HDM2-p21, which are involved in cancer development and progression. Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)-

Molecular Formula

C21H13F6N3O2

Molecular Weight

453.3 g/mol

IUPAC Name

2-N,6-N-bis[3-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide

InChI

InChI=1S/C21H13F6N3O2/c22-20(23,24)12-4-1-6-14(10-12)28-18(31)16-8-3-9-17(30-16)19(32)29-15-7-2-5-13(11-15)21(25,26)27/h1-11H,(H,28,31)(H,29,32)

InChI Key

DSTHFYSYRJNNLV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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